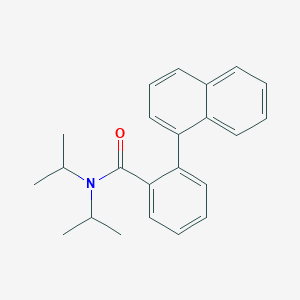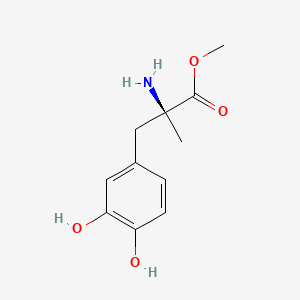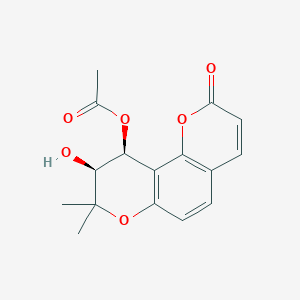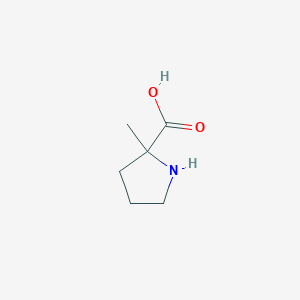
Acitretin Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acitretin Methyl Ester is a derivative of acitretin, a synthetic retinoid used primarily in the treatment of severe psoriasis and other skin disorders. Acitretin itself is the active metabolite of etretinate, which was replaced due to its more favorable pharmacokinetic profile . This compound retains the core structure of acitretin but with a methyl ester functional group, which can influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acitretin Methyl Ester typically involves the esterification of acitretin. One common method involves reacting acitretin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
Acitretin Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acitretin.
Reduction: Reduction reactions can convert it back to acitretin or other derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include acitretin, various acitretin derivatives, and other retinoid compounds .
科学研究应用
Acitretin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its effects on cellular differentiation and proliferation.
Medicine: Investigated for potential therapeutic uses in skin disorders and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
作用机制
The exact mechanism of action of Acitretin Methyl Ester is not fully understood. it is believed to work by targeting specific retinoid receptors (such as RXR and RAR) in the skin, which help normalize the growth cycle of skin cells. This action reduces excessive cell growth and keratinization seen in conditions like psoriasis .
相似化合物的比较
Similar Compounds
Etretinate: The parent compound of acitretin, with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin Methyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. Compared to etretinate, it has a shorter half-life and is less lipophilic, making it a more favorable option in certain therapeutic contexts .
属性
CAS 编号 |
74479-45-1 |
|---|---|
分子式 |
C₂₂H₂₈O₃ |
分子量 |
340.46 |
同义词 |
(All-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Methyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)




